2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
This interaction can result in a variety of biological activities, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide involves several steps. One common method starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone. This chalcone is then treated with 2-cyanothioacetamide to produce pyridinethione. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product .
Chemical Reactions Analysis
2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide can be compared with other pyridine derivatives, such as:
Sulfapyridine: Known for its antibacterial properties.
Thienopyridine: Exhibits strong antimicrobial activity.
Indole derivatives: These compounds also show a wide range of biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
2-chloro-N-(4-pyridin-2-ylsulfanylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-16-14(4-3-11-20-16)17(22)21-12-6-8-13(9-7-12)23-15-5-1-2-10-19-15/h1-11H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCHDMBQZCCNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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